molecular formula C12H14O5 B13695493 Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate

Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate

Cat. No.: B13695493
M. Wt: 238.24 g/mol
InChI Key: BIJYWMHJMFVVLE-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy-substituted phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 2,3-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: 2,3-Dimethoxybenzoic acid.

    Reduction: 3-(2,3-Dimethoxyphenyl)-2-propanol.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy substitutions on the phenyl ring.

Uniqueness

Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate is unique due to its specific ester functional group and the position of the methoxy groups on the phenyl ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O5/c1-15-10-6-4-5-8(11(10)16-2)7-9(13)12(14)17-3/h4-6H,7H2,1-3H3

InChI Key

BIJYWMHJMFVVLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)C(=O)OC

Origin of Product

United States

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